5-Chloro-2-(methanesulfonyl)-6-methyl-N-phenylpyrimidin-4-amine
Description
5-Chloro-2-(methanesulfonyl)-6-methyl-N-phenylpyrimidin-4-amine is a pyrimidine derivative characterized by a chloro substituent at position 5, a methanesulfonyl (mesyl) group at position 2, a methyl group at position 6, and an N-phenyl substitution at position 3.
Properties
CAS No. |
90332-45-9 |
|---|---|
Molecular Formula |
C12H12ClN3O2S |
Molecular Weight |
297.76 g/mol |
IUPAC Name |
5-chloro-6-methyl-2-methylsulfonyl-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C12H12ClN3O2S/c1-8-10(13)11(15-9-6-4-3-5-7-9)16-12(14-8)19(2,17)18/h3-7H,1-2H3,(H,14,15,16) |
InChI Key |
QDWZASCBCMATEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)S(=O)(=O)C)NC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approach
Procedure :
- Pyrimidine Core Formation : Ethyl acetoacetate reacts with acetamidine hydrochloride under acidic conditions to form 4,6-dimethylpyrimidin-2-ol.
- Chlorination : Thionyl chloride (SOCl₂) converts hydroxyl groups to chlorides, yielding 2,4,6-trichloro-5-methylpyrimidine.
- Selective Substitution :
Key Data :
Advantages : High regioselectivity; scalable.
Challenges : Requires strict temperature control during substitution.
Nucleophilic Substitution of Pre-Functionalized Pyrimidines
Procedure :
- Starting Material : 4,6-Dichloro-2-(methylthio)-5-methylpyrimidine.
- Oxidation : Hydrogen peroxide (H₂O₂) in acetic acid converts methylthio to methanesulfonyl.
- Chlorination at Position 5 : POCl₃ with catalytic dimethylformamide (DMF) introduces Cl.
- N-Phenylamination : Aniline with potassium carbonate (K₂CO₃) in toluene.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 50°C | 88 | |
| Chlorination | POCl₃, DMF, 80°C | 75 | |
| N-Phenylamination | Aniline, K₂CO₃, toluene | 70 |
Advantages : Utilizes stable intermediates; avoids harsh chlorination.
Challenges : Multi-step purification required.
Oxidation of Thioether Precursors
Procedure :
- Thioether Intermediate : Synthesize 2-(methylthio)-4-chloro-5-nitro-6-methylpyrimidine via cyclization of nitro-malonate derivatives.
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.
- Sandmeyer Reaction : CuCl converts amine to chloride.
- Oxidation : m-Chloroperbenzoic acid (mCPBA) oxidizes thioether to sulfone.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Nitro-malonate, acetamidine, HCl | 80 | |
| Nitro Reduction | H₂, Pd-C, EtOAc | 90 | |
| Sandmeyer Reaction | CuCl, HCl | 65 | |
| Oxidation | mCPBA, DCM | 85 |
Advantages : High functional group tolerance.
Challenges : Nitro reduction requires careful handling.
Comparative Analysis of Methods
| Method | Key Strengths | Limitations | Overall Yield (%) |
|---|---|---|---|
| Cyclocondensation | Scalable, high regiocontrol | Multi-step chlorination | 70–78 |
| Nucleophilic Substitution | Stable intermediates | Purification challenges | 70–75 |
| Thioether Oxidation | Utilizes nitro intermediates | Hazardous nitro reduction | 65–70 |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(methanesulfonyl)-6-methyl-N-phenylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The chloro and methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
5-Chloro-2-(methanesulfonyl)-6-methyl-N-phenylpyrimidin-4-amine is a synthetic organic compound in the pyrimidine class that has a chloro group, a methanesulfonyl moiety, and a phenyl group in its structure. It has drawn interest in medicinal chemistry for potential therapeutic uses, especially in creating medications for various diseases.
Potential Applications
- Enzyme Inhibition Research indicates that this compound interacts with molecular targets, especially enzymes involved in pyrimidine metabolism, and can inhibit enzymatic activity, disrupting essential cellular processes, which may lead to therapeutic applications against various diseases. It is investigated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes, which may lead to therapeutic effects in treating inflammatory diseases and certain cancers.
- Versatility in Synthesis This compound is versatile in synthetic organic chemistry. In industrial settings, continuous flow reactors can be employed for efficient mixing and heat transfer during synthesis, enhancing yield and reproducibility.
Structural Similarities
Several compounds share structural similarities with this compound.
| Compound Name | Unique Features |
|---|---|
| 6-Chloro-2-(methylsulfonyl)-N-(4-methylphenyl)pyrimidin-4-amine | Contains a methyl group on the phenyl ring, potentially altering biological activity. |
| 4-(4-Methylphenyl)-6-methylpyrimidine-2-thiol | Features a thiol group instead of methanesulfonyl, affecting reactivity and interactions. |
| 2-(4-Methylsulfonylphenyl)pyrimidine | Lacks the chloro substituent, which may influence its pharmacological profile. |
Mechanism of Action
The mechanism of action of 5-Chloro-2-(methanesulfonyl)-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Substituent Variations
Key Compounds Analyzed :
- 5-Chloro-6-methyl-N-(2-phenylethyl)-2-(2-pyridinyl)pyrimidin-4-amine (): Substituents: Pyridinyl (position 2), phenethyl (position 4). Relevance: Likely differences in bioavailability due to increased molecular weight (324.812 g/mol vs. target compound’s ~325 g/mol estimated).
- N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine (): Substituents: Trifluoromethyl anilino-methyl (position 5), methoxyphenyl (position 4). Structural Impact: The trifluoromethyl group enhances metabolic stability, while the methoxy group contributes to hydrogen bonding. Synthesis: Prepared via reflux with 4-(trifluoromethyl)aniline, yielding 78.7% .
6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine (–5):
- Substituents: Nitro (position 5), methyl (position 4).
- Structural Impact: The nitro group is strongly electron-withdrawing, increasing electrophilicity at position 5 compared to the chloro group in the target compound.
- 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine (): Substituents: Fluoroanilino-methyl (position 5), 4-methylphenyl (position 4). Structural Impact: Intramolecular N—H⋯N hydrogen bonding stabilizes conformation, with dihedral angles between pyrimidine and aryl rings (11.3°–70.1°) influencing molecular packing .
6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine ():
- Substituents: Iodo (position 5), methylsulfanyl (position 2).
- Structural Impact: The methylsulfanyl group (SMe) is less polar than mesyl (SO₂CH₃), reducing solubility in polar solvents.
Physicochemical Properties
- Solubility : The mesyl group in the target compound enhances water solubility compared to methylsulfanyl () or trifluoromethyl () analogs.
- Crystallinity : Compounds with hydrogen-bonding motifs (e.g., N—H⋯N in ) exhibit tighter crystal packing, whereas bulky groups (e.g., phenethyl in ) may reduce crystallinity.
Biological Activity
5-Chloro-2-(methanesulfonyl)-6-methyl-N-phenylpyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine class, recognized for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro group , a methanesulfonyl moiety , and a phenyl group , which contribute to its biological activity. Its molecular formula is , and it has a molecular weight of 299.75 g/mol.
Enzyme Inhibition : Research indicates that this compound acts primarily as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition may have implications in treating inflammatory diseases and certain cancers by reducing the production of pro-inflammatory mediators .
Target Interaction : The compound interacts with specific molecular targets, particularly enzymes involved in pyrimidine metabolism. These interactions can disrupt essential cellular processes, leading to potential therapeutic applications against various diseases .
Biological Activity Summary
| Biological Activity | Mechanism | Therapeutic Implications |
|---|---|---|
| COX-2 Inhibition | Enzyme inhibition | Anti-inflammatory effects; potential cancer treatment |
| Enzyme Targeting | Disruption of metabolic pathways | Treatment of metabolic disorders |
Case Studies and Research Findings
- Anti-inflammatory Effects : A study demonstrated that the compound effectively reduced inflammation in animal models by inhibiting COX-2 activity, leading to decreased levels of prostaglandins, which are mediators of inflammation .
- Cancer Research : In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the induction of apoptosis in malignant cells through the modulation of signaling pathways associated with cell survival .
- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate favorable absorption characteristics, with moderate bioavailability and a manageable toxicity profile compared to other pyrimidine derivatives. Toxicity assessments have shown low hERG blocking liability, indicating a reduced risk for cardiac side effects .
Structural Comparisons
The compound shares structural similarities with other pyrimidine derivatives, which may influence its biological activity:
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| 6-Chloro-2-(methylsulfonyl)-N-(4-methylphenyl)pyrimidin-4-amine | Contains a methyl group on the phenyl ring | Altered enzyme inhibition profile |
| 4-(4-Methylphenyl)-6-methylpyrimidine-2-thiol | Features a thiol group instead of methanesulfonyl | Different reactivity and interactions |
| 2-(4-Methylsulfonylphenyl)pyrimidine | Lacks the chloro substituent | Variability in pharmacological profile |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 5-chloro-2-(methanesulfonyl)-6-methyl-N-phenylpyrimidin-4-amine and related pyrimidine derivatives?
- Methodology : Synthesis typically involves multi-step reactions starting with halogenated pyrimidine intermediates. For example, 5-(chloromethyl)pyrimidine precursors (e.g., 5-(chloromethyl)-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine) are reacted with nucleophiles like substituted anilines under reflux in chloroform . Purification often employs silica gel column chromatography (CHCl₃ as eluent) followed by crystallization from methanol, yielding products with >75% purity .
- Key variables : Reaction time (5–24 hours), stoichiometry of nucleophiles (e.g., 1:1.5 molar ratio of precursor to 4-(trifluoromethyl)aniline), and solvent polarity for crystallization .
Q. How is structural characterization performed for this compound, particularly crystallographic analysis?
- Techniques : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., methanol) and analyzed in space groups like P1 or P2₁/c. Intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and intermolecular forces (C–H⋯π, π–π stacking) are quantified using software like SHELXL .
- Critical parameters : Dihedral angles between pyrimidine and aryl rings (e.g., 11.3°–77.5°) and hydrogen-bond distances (e.g., N⋯N = 2.94–3.71 Å) distinguish conformational isomers .
Q. What in vitro biological screening approaches are used to evaluate its bioactivity?
- Assays : Antibacterial activity is tested via minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli using agar dilution. Antifungal activity is assessed against Candida albicans with disk diffusion .
- Controls : Positive controls (e.g., ampicillin) and solvent-only blanks ensure validity. Activity is correlated with substituent electronegativity (e.g., trifluoromethyl groups enhance potency) .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields or polymorphic impurities?
- Challenges : Polymorphs arise from variable crystallization conditions (e.g., solvent polarity, cooling rates). For example, N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl] derivatives exhibit polymorphs with distinct hydrogen-bond networks .
- Solutions :
- Process optimization : Use high-throughput screening (HTS) to test solvents (e.g., ethanol vs. acetonitrile) and additives (e.g., seed crystals).
- Computational design : Apply quantum chemical calculations (e.g., DFT) to predict stable conformers and reaction pathways, reducing trial-and-error experimentation .
Q. How do structural modifications (e.g., methanesulfonyl vs. methylsulfanyl groups) impact biological activity and selectivity?
- Case study : Replacing methylsulfanyl (SMe) with methanesulfonyl (SO₂Me) increases electrophilicity, enhancing interactions with enzyme active sites (e.g., cholinesterase inhibition). In silico docking (AutoDock Vina) predicts binding affinity differences (ΔG = −8.2 vs. −9.5 kcal/mol) .
- Validation : Compare IC₅₀ values in enzyme inhibition assays. For example, methanesulfonyl derivatives show 10-fold lower IC₅₀ against acetylcholinesterase than methylsulfanyl analogs .
Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or non-isomorphic unit cells?
- Disorder management : Apply SQUEEZE (in PLATON) to model electron density for disordered solvents. Refinement with anisotropic displacement parameters improves R-factors (e.g., R₁ < 0.05) .
- Non-isomorphism : Use dual-space methods (SHELXD) for structures with pseudo-symmetry. For example, title compounds in P1 with Z′ = 2 require twin refinement to address overlapping reflections .
Methodological Considerations
- Data contradiction analysis : When polymorphs exhibit conflicting bioactivity (e.g., Form Ia vs. Form Ib in ), validate results via:
- DSC/TGA : Confirm thermal stability differences (ΔH fusion = 5–10% variation).
- Powder XRD : Match experimental patterns to simulated SCXRD data.
- Scalability : Transitioning from batch to flow chemistry (e.g., microreactors) improves reproducibility for gram-scale synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
